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Compound of Interest

Compound Name: 4-(4-Nitrophenylazo)phenol

Cat. No.: B074906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-

Hydroxy-4'-nitroazobenzene, a key azobenzene derivative with applications in chemical and

biological research. This document details the analytical techniques and experimental protocols

used to confirm its molecular structure, presenting key quantitative data in a clear and

accessible format.

Compound Identity and Properties
4-Hydroxy-4'-nitroazobenzene is an organic compound characterized by an azo bridge (-N=N-)

connecting a phenol ring and a nitrobenzene ring.

Property Value

Chemical Formula C₁₂H₉N₃O₃[1][2]

Molecular Weight 243.22 g/mol [1][2]

IUPAC Name 4-[(4-nitrophenyl)diazenyl]phenol[1]

CAS Number 1435-60-5[2]

Appearance Orange to brown powder or crystalline material
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Spectroscopic Data for Structural Confirmation
The structural confirmation of 4-Hydroxy-4'-nitroazobenzene relies on a combination of

spectroscopic techniques that probe its molecular framework and functional groups.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the characteristic functional groups present in the

molecule.

Wavenumber (cm⁻¹) Assignment

~3415 -OH stretching vibration

~1515 Asymmetric -NO₂ stretching vibration

~1345 Symmetric -NO₂ stretching vibration

This data is indicative of the hydroxyl and nitro functional groups, which are key features of the

molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon atom

environments within the molecule. The following data is reported for spectra recorded in

DMSO-d₆.

¹H NMR Chemical Shifts (DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

10.49 s 1H Phenolic -OH

7.87 d 2H

Aromatic protons

ortho to the azo group

on the phenol ring

7.33-7.45 m 5H

Aromatic protons of

the nitrobenzene ring

and meta to the azo

group on the phenol

ring

6.88 d 2H

Aromatic protons

ortho to the hydroxyl

group

¹³C NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

165.39 Carbon attached to the hydroxyl group

162.17 Aromatic carbons

136.47 Aromatic carbons

131.51 Aromatic carbons

128.44 Aromatic carbons

127.93 Aromatic carbons

127.81 Aromatic carbons

120.15 Aromatic carbons

115.39 Aromatic carbons

65.55 Aromatic carbons
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UV-Visible Spectroscopy
UV-Vis spectroscopy is crucial for studying the photoisomerization behavior of azobenzenes,

specifically the transition between the trans and cis isomers. The absorption maxima (λmax)

are key parameters. Deprotonation of the hydroxyl group can lead to a significant red shift of

approximately 100 nm in the λmax[3][4]. The π-π* transition is typically observed around 352

nm, while the n-π* transition appears at approximately 450 nm, with the latter strengthening

upon trans-to-cis isomerization[5].

Isomer λmax (nm) Transition

trans ~352 π-π

cis ~450 n-π

Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of 4-

Hydroxy-4'-nitroazobenzene.

Synthesis via Azo Coupling
This protocol describes a common method for the synthesis of 4-Hydroxy-4'-nitroazobenzene.

Materials:

p-Nitroaniline

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Phenol

Sodium hydroxide (NaOH)

Ice

Ethanol
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Procedure:

Diazotization of p-Nitroaniline:

Dissolve a specific molar equivalent of p-nitroaniline in an aqueous solution of hydrochloric

acid.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the

temperature below 5 °C.

Stir the mixture for 15-20 minutes to ensure complete formation of the p-

nitrobenzenediazonium chloride salt.

Coupling Reaction:

In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of

sodium hydroxide.

Cool this phenoxide solution to 0-5 °C in an ice bath.

Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous

stirring.

A colored precipitate of 4-Hydroxy-4'-nitroazobenzene will form.

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete

coupling.

Isolation and Purification:

Collect the crude product by vacuum filtration.

Wash the precipitate with cold water to remove any unreacted salts.

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the

purified 4-Hydroxy-4'-nitroazobenzene.
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Dry the purified crystals in a vacuum oven.

Spectroscopic Characterization
Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Experimental workflow for synthesis and structural elucidation.

FT-IR Spectroscopy Protocol:

Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide

powder and pressing it into a thin disk.

Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR

crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands for the -OH and -NO₂ functional groups.
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NMR Spectroscopy Protocol:

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Process the spectra and assign the chemical shifts of the signals to the corresponding

protons and carbons in the molecular structure.

UV-Vis Spectroscopy Protocol:

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, DMSO).

Record the absorption spectrum of the thermally stable trans isomer over a range of 200-800

nm.

To study the cis isomer, irradiate the solution with UV light (e.g., 365 nm) and record the

absorption spectrum at the photostationary state.

Determine the λmax for both isomers.

Signaling Pathways and Logical Relationships
While 4-Hydroxy-4'-nitroazobenzene is primarily a chemical intermediate and a subject of

photochemical studies, its structural motifs are relevant in the context of drug development,

particularly in photopharmacology. Azobenzene-containing molecules can be designed as

photoswitchable ligands for biological targets.
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Conceptual Photopharmacological Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: Structural Elucidation of 4-
Hydroxy-4'-nitroazobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074906#4-hydroxy-4-nitroazobenzene-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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